![molecular formula C16H17N3O2S B10876797 N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10876797.png)
N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,6-dimethyl-2-pyrimidinamine with appropriate reagents to introduce the sulfanyl group. This intermediate is then reacted with acetic anhydride and 4-acetylphenylamine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the acetyl groups, yielding simpler derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the removal of acetyl groups .
Scientific Research Applications
N~1~-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE: This compound shares a similar pyrimidine core but has different substituents, leading to distinct biological activities.
2-Pyrimidinamine, 4,6-dimethyl-: A simpler compound with a similar pyrimidine ring but lacking the acetyl and phenyl groups.
Uniqueness
N~1~-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[4-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-8-11(2)18-16(17-10)22-9-15(21)13-4-6-14(7-5-13)19-12(3)20/h4-8H,9H2,1-3H3,(H,19,20) |
InChI Key |
IEFMPTCWLPFBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
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